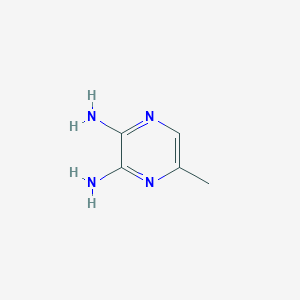

5-Methylpyrazine-2,3-diamine

Description

Contextualization within Pyrazine (B50134) Chemistry

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds. researchgate.net The parent compound, pyrazine, is a six-membered ring with two nitrogen atoms at positions 1 and 4. These N-heterocycles are prevalent in nature and are responsible for the characteristic aromas of many roasted or cooked foods, such as coffee and nuts. chemicalbook.comresearchgate.net Industrially, pyrazine derivatives are synthesized through various methods, including the condensation of ethylenediamine (B42938) with vicinal diols, or the dehydrogenative coupling of α-amino carbonyls with vicinal diamines. nih.gov

The pyrazine ring system is a crucial scaffold in medicinal chemistry and materials science due to its unique electronic properties and ability to participate in hydrogen bonding. researchgate.netnih.gov The nitrogen atoms in the ring act as hydrogen bond acceptors and can be quaternized, which influences the molecule's solubility and biological interactions. The diverse applications of pyrazines range from fragrances and pharmaceuticals to functional materials for electronics. researchgate.netrsc.orgunimas.my For instance, 2,3-Diethyl-5-methylpyrazine (B150936) is a well-known flavor component found in coffee and various food products, while other derivatives form the basis for potent drugs. chemicalbook.comnih.govscbt.com

Research Significance and Scope in Synthetic and Structural Organic Chemistry

The significance of 5-Methylpyrazine-2,3-diamine in synthetic and structural organic chemistry stems from its potential as a versatile building block for more complex molecules. The two adjacent amine groups, along with the methyl group, provide multiple reactive sites for further chemical transformations.

In synthetic chemistry, diamino-substituted pyrazines are valuable precursors. For example, a known synthetic route to obtain this compound involves the chemical transformation of 3-azido-5-methyl-2-pyrazinamine. chemicalbook.com The presence of vicinal diamines on the pyrazine core allows for the construction of fused heterocyclic systems, such as imidazo[4,5-b]pyrazines, which are structurally related to purines and pteridines and are of significant interest in medicinal chemistry.

The broader family of substituted methylpyrazines serves as key intermediates in the synthesis of important compounds. For example, 5-methylpyrazine-2-carboxylic acid, a derivative of the same pyrazine core, is a critical intermediate in the production of pharmaceuticals like Glipizide and Acipimox. google.comgoogle.com The synthesis of this carboxylic acid can be achieved through the oxidation of 2,5-dimethylpyrazine (B89654). google.com Similarly, related compounds like 5-Methylpyrazine-2,3-dicarbonitrile and 5-Methylpyrazine-2,3-dicarboxylic acid highlight the chemical versatility of the 5-methylpyrazine scaffold. nih.govambeed.com

From a structural perspective, the arrangement of substituents on the pyrazine ring influences its crystal packing and intermolecular interactions. While specific crystal structure data for this compound is not widely published, studies on closely related derivatives like 2,5-di(phenylethynyl)-3,6-dimethylpyrazine reveal how the pyrazine ring and its substituents dictate the solid-state architecture through π-stacking and other non-covalent interactions. rsc.org The study of such structures is crucial for designing new materials with specific electronic or optical properties. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyrazine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,6,8)(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAHUNYSYHYRFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451565 | |

| Record name | 5-methylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32493-82-6 | |

| Record name | 5-methylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 5 Methylpyrazine 2,3 Diamine and Its Analogues

Functional Group Transformations of Diamine Moieties

The amino groups on the pyrazine (B50134) ring are primary sites for chemical modification. These transformations are crucial for the synthesis of a diverse range of pyrazine derivatives with potential applications in medicinal chemistry and materials science. imist.maresearchgate.net The reactivity of these amino groups is influenced by the electron-withdrawing nature of the pyrazine ring.

One common transformation is the conversion of the amino groups into other functionalities. For instance, the amino groups can undergo diazotization followed by substitution, although the stability of the resulting diazonium salt can be a critical factor. tsijournals.com Additionally, the amino groups can be acylated or can react with various electrophiles, leading to the formation of amides, ureas, and thioureas. arabjchem.org These transformations not only alter the chemical properties of the molecule but also serve as a handle for further synthetic manipulations.

The presence of two amino groups on the pyrazine ring also allows for the construction of fused heterocyclic systems. For example, condensation reactions with dicarbonyl compounds can lead to the formation of new ring systems fused to the pyrazine core. osti.govresearchgate.net The regioselectivity of these reactions is an important consideration and is often directed by the electronic and steric environment of the amino groups.

Derivatization Reactions

Derivatization of the 5-methylpyrazine-2,3-diamine scaffold is a key strategy for exploring its chemical space and developing new compounds with tailored properties. These reactions can target either the amino groups or the pyrazine ring itself.

Formation of Pyrazine-2-carboxylic Acid Derivatives

The synthesis of pyrazine-2-carboxylic acid derivatives from diamino pyrazines is a significant transformation, as these carboxylic acids are valuable intermediates in the synthesis of various biologically active molecules. rjpbcs.comgoogle.com One approach involves the conversion of an amino group to a nitrile, followed by hydrolysis to the carboxylic acid. Another strategy is the direct oxidation of a methyl group on the pyrazine ring, if present, to a carboxylic acid. google.com

The formation of pyrazine-2-carboxylic acid derivatives can also be achieved through coupling reactions. For example, substituted pyrazine-2-carboxylic acids can be coupled with various amines, including piperazine (B1678402) derivatives, using coupling reagents like propyl phosphonic anhydride (B1165640) (T3P) to form the corresponding amides. rjpbcs.com These reactions are often high-yielding and provide a straightforward route to a wide array of pyrazine-2-carboxamides.

The resulting pyrazine-2-carboxylic acid derivatives can be further modified. For instance, the carboxylic acid group can be esterified or converted into other functional groups, expanding the diversity of accessible compounds. researchgate.netscispace.com

Electrophilic and Nucleophilic Substitution Patterns on the Pyrazine Ring

The pyrazine ring, being electron-deficient, is generally resistant to electrophilic substitution. slideshare.net However, the presence of strong electron-donating groups, such as amino groups, can activate the ring towards electrophilic attack. The directing effect of the amino groups typically favors substitution at the positions ortho and para to them. nih.govstackexchange.com For instance, the nitration of 2,6-diaminopyrazine occurs at the 3 and 5 positions. osti.govresearchgate.net

Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (S-NAr). researchgate.netwikipedia.org Halogenated pyrazines, for example, readily undergo substitution with various nucleophiles. mdpi.com The positions for nucleophilic attack are influenced by the substitution pattern on the ring. In diaminopyrazine systems, the introduction of a leaving group on the ring can facilitate nucleophilic substitution, providing a route to further functionalized derivatives. researchgate.net The reactivity in S-NAr reactions can be enhanced by the presence of electron-withdrawing groups on the pyrazine ring. google.com

Oxidation Chemistry of Pyrazine Derivatives

The oxidation of pyrazine derivatives can occur at either the nitrogen atoms of the pyrazine ring or at the substituents. These reactions lead to the formation of N-oxides or oxidized substituent products, respectively, which are versatile intermediates for further chemical transformations. rsc.org

N-Oxide Formation and Subsequent Transformations

The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides using various oxidizing agents, such as m-chloroperbenzoic acid (m-CPBA) and Caro's acid (Oxone). lukasiewicz.gov.pl The formation of N-oxides enhances the reactivity of the pyrazine ring, making it more susceptible to both electrophilic and nucleophilic attack. nih.gov For example, the N-oxidation of 2,6-diaminopyrazine has been studied as a key step in the synthesis of energetic materials. osti.govgoogle.com

The position of N-oxidation can be influenced by the substituents on the pyrazine ring. lukasiewicz.gov.plpsu.edu In some cases, mono-N-oxides or di-N-oxides can be selectively formed. nih.govacs.orgacs.org These N-oxides can then undergo a variety of transformations. For instance, they can be nitrated to introduce nitro groups onto the pyrazine ring. google.com The N-oxide functionality can also be removed through reduction, providing a means to regenerate the parent pyrazine.

Reductive Transformations of Pyrazine Derivatives

The reduction of pyrazine derivatives can lead to the formation of dihydropyrazines, tetrahydropyrazines (piperazines), or the reduction of substituents on the ring. cdnsciencepub.comresearchgate.net The outcome of the reduction is dependent on the reaction conditions and the nature of the reducing agent. acs.orgnih.gov

Electrochemical reduction of pyrazines in aqueous media has been shown to produce 1,4-dihydropyrazines, which are often unstable and can isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com Chemical reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation, can also be employed to reduce the pyrazine ring. lukasiewicz.gov.pl The reduction of nitro-substituted pyrazines to the corresponding amino derivatives is a common and important transformation. osti.gov Additionally, reductive cyclization reactions can be used to synthesize fused heterocyclic systems containing a reduced pyrazine ring. arabjchem.org The choice of reducing agent and reaction conditions allows for the selective reduction of either the pyrazine ring or specific functional groups attached to it. acs.org

Spectroscopic and Crystallographic Characterization of 5 Methylpyrazine 2,3 Diamine and Its Analogues

Advanced Spectroscopic Techniques

Spectroscopic techniques are fundamental in elucidating the molecular framework of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy helps in mapping the carbon-hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies the characteristic functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrazine (B50134) derivatives. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

While specific NMR data for 5-methylpyrazine-2,3-diamine is not extensively available in public literature, the analysis of its analogues provides significant insights into the expected spectral features. For instance, in the ¹H NMR spectrum of the related compound 5-methylpyrazin-2-amine, signals for the aromatic protons are observed at 7.85 ppm and 7.95 ppm, with the amino group protons appearing as a D₂O exchangeable signal at 6.35 ppm. chemicalbook.com Similarly, for 5-methylpyrazine-2-carboxylic acid, the methyl group protons appear as a singlet at δ 2.57, while the aromatic protons are observed as singlets at δ 8.67 and δ 9.04. google.com

Table 1: Representative ¹H NMR Spectral Data for 5-Methylpyrazine Analogues

| Compound Name | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| 5-Methylpyrazin-2-amine chemicalbook.com | DMSO-d₆ | 7.95 (s, 1H), 7.85 (s, 1H), 6.35 (s, 2H, D₂O exchangeable), 2.30 (s, 3H) |

| 5-Methylpyrazine-2-carboxylic acid google.com | - | 13.45 (s, 1H, carboxyl H), 9.04 (s, 1H, aryl H), 8.67 (s, 1H, aryl H), 2.57 (s, 3H, CH₃) |

| 2,3-Diethyl-5-methylpyrazine (B150936) mdpi.com | CDCl₃ | 8.20 (s, 1H), 2.95-2.70 (m, 4H), 2.49 (s, 3H), 1.37-1.20 (m, 6H) |

This table presents data for analogue compounds to illustrate typical chemical shifts.

Mass spectrometry is crucial for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. Electron Ionization (EI-MS) is a common technique used for this purpose.

For the analogue 5-methylpyrazin-2-amine, the mass spectrum shows a molecular ion peak (M⁺) at m/z 110, corresponding to its molecular weight. chemicalbook.com In the case of 5-methylpyrazine-2-carboxylic acid, the mass spectrum displays a molecular ion peak at m/z 138. google.com

The analysis of more complex derivatives, such as 5-methylpyrazine carbohydrazide (B1668358) based hydrazones, also utilizes mass spectrometry to confirm their structure. For example, the EIMS spectrum of (E)-N'-(4-chlorobenzylidene)-5-methylpyrazine-2-carbohydrazide shows characteristic fragment ions at m/z 309, 272, 171, 137, 121, 109, and 94, which correspond to the successive loss of different parts of the molecule, helping to piece together its structure. tsijournals.com These fragmentation patterns are unique to the compound's structure and serve as a molecular fingerprint.

Table 2: Mass Spectrometry Data for Selected Pyrazine Analogues

| Compound Name | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 5-Methylpyrazin-2-amine chemicalbook.com | EI-MS | 110 (M⁺+1) | Not reported |

| 5-Methylpyrazine-2-carboxylic acid google.com | MS | 138 (M⁺) | Not reported |

| (E)-N'-(4-chlorobenzylidene)-5-methylpyrazine-2-carbohydrazide tsijournals.com | EI-MS | Not reported | 309, 272, 171, 137, 121, 109, 94 |

| 2,3-Diethyl-5-methylpyrazine researchgate.net | EI-MS | 150 | 149, 135, 107, 108 |

This table provides examples of mass spectrometry data from related pyrazine compounds.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, one would expect to see characteristic absorption bands for N-H stretching of the amino groups, C-H stretching of the methyl and aromatic groups, C=N and C=C stretching of the pyrazine ring, and N-H bending vibrations.

Table 3: Characteristic IR Absorption Bands for Pyrazine Analogues

| Compound Class | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) |

| 2-Aminopyrazine (B29847) Schiff Bases nih.gov | - | - | 1607 | 1507 |

| 5-Methylpyrazine carbohydrazones tsijournals.com | 3219 | 1662 | 1592 | 1529 |

| Cyanopyrazine-2-carboxamides epa.gov | ~3296 | - | - | - |

This table summarizes typical IR absorption ranges for functional groups in related pyrazine structures.

X-ray Crystallography Studies

The crystal structure of a compound is determined by analyzing the diffraction pattern of X-rays passing through a single crystal. This analysis yields a detailed three-dimensional electron density map from which the positions of individual atoms can be resolved.

Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, the structures of numerous pyrazine analogues have been determined, providing a model for its likely structural features. Current time information in Bangalore, IN.vulcanchem.com For example, the crystal structure of (E)-N'-(4-chlorobenzylidene)-5-methylpyrazine-2-carbohydrazide was unambiguously confirmed through X-ray crystallographic studies. tsijournals.com Similarly, studies on pyrazine-based compounds often report the planarity or near-planarity of the pyrazine ring and the torsion angles between the ring and its substituents. nih.gov For instance, in 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, the pyrazine ring is inclined to the planes of the parallel phenyl rings by 14.2°. nih.gov Such data is critical for understanding the molecule's shape and steric properties.

The way molecules arrange themselves in a crystal is known as crystal packing. This arrangement is directed by a variety of non-covalent intermolecular forces, including hydrogen bonds, π-π stacking interactions, and van der Waals forces. The presence of amino groups and the aromatic pyrazine ring in this compound makes it an excellent candidate for forming strong intermolecular interactions.

Hydrogen bonding is a particularly important interaction in the crystal structures of pyrazine derivatives containing amino or carboxyl groups. Current time information in Bangalore, IN. In pyrazine-2(1H)-thione, molecules are linked into chains by N—H⋯N hydrogen bonds. google.com In pyrazine-2,5-dicarboxamides, molecules are linked by N—H⋯N hydrogen bonds to form layers, which are then connected into a three-dimensional structure by C—H⋯O hydrogen bonds. vulcanchem.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of 5-Methylpyrazine-2,3-diamine. By solving the Schrödinger equation for the molecule, these methods can determine a wide range of properties, from the distribution of electrons to the energies of molecular orbitals, which are key to its reactivity.

The electronic structure of this compound is characterized by the arrangement of its valence electrons, which can be described by molecular orbitals. A critical aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical reactivity and stability. wayne.edu A smaller gap suggests that the molecule can be more easily excited, making it more reactive.

The HOMO is likely to be localized over the pyrazine (B50134) ring and the amino groups, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the pyrazine ring, representing the most favorable region for nucleophilic attack. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. irjweb.com

Table 1: Predicted Quantum Chemical Parameters for this compound

| Parameter | Predicted Value | Significance |

| EHOMO | ~ -5.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | ~ -1.0 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Dipole Moment (μ) | ~ 2.5 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Ionization Potential | ~ 7.0 eV | The energy required to remove an electron; related to EHOMO. |

| Electron Affinity | ~ 0.5 eV | The energy released when an electron is added; related to ELUMO. |

Note: The values in this table are estimations based on computational studies of structurally similar compounds like diaminopyridines and substituted pyrazines and have not been experimentally determined for this compound itself.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior and interactions of molecules. These methods can provide insights into the conformational preferences and potential binding modes of this compound in various chemical and biological environments.

The conformational landscape of substituted pyrazines is influenced by the nature and position of the substituents on the ring. For this compound, the primary focus of conformational analysis would be the rotation of the methyl group and the orientation of the amino groups relative to the pyrazine ring.

Studies on alkyl-substituted pyrazines have shown that there can be stabilizing interactions between the hydrogen atoms of the alkyl group and the lone pair of electrons on the adjacent nitrogen atom of the pyrazine ring. colostate.edu This can influence the preferred rotational conformation of the methyl group. The amino groups, while having some rotational freedom, are generally expected to be largely coplanar with the pyrazine ring to maximize resonance stabilization, although slight pyramidalization at the nitrogen atoms is possible.

The interactions between the adjacent amino and methyl groups can also lead to specific preferred conformations to minimize steric hindrance. Computational methods can map the potential energy surface as a function of the torsional angles of these substituents to identify the most stable, low-energy conformations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery and materials science, docking is frequently used to predict the binding mode and affinity of a small molecule ligand to a larger receptor, such as a protein or a nucleic acid.

While specific molecular docking studies on this compound are not widely reported, numerous studies on other pyrazine derivatives have demonstrated their potential as inhibitors of various enzymes. For instance, pyrido[2,3-b]pyrazine (B189457) derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease research. nih.gov In these studies, the pyrazine core often serves as a scaffold to which other functional groups are attached to optimize binding interactions within the active site of the target enzyme. nih.gov

Similarly, other pyrazine derivatives have been docked into the active sites of proteins implicated in cancer and diabetes. nih.gov These studies typically reveal that the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the amino groups of a molecule like this compound could serve as hydrogen bond donors. The methyl group could engage in hydrophobic interactions within a binding pocket.

Table 2: Potential Research Contexts for Molecular Docking of this compound

| Research Area | Potential Protein Target(s) | Rationale for Interaction |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | The pyrazine scaffold is present in known cholinesterase inhibitors. nih.gov |

| Oncology | Kinases, Histone Deacetylases (HDACs) | Pyrazine derivatives have been explored as anticancer agents targeting these enzymes. |

| Infectious Diseases | Bacterial or Viral Enzymes | The nitrogen-rich heterocyclic structure is a common feature in antimicrobial compounds. |

| Diabetes | Aldose Reductase | Certain heterocyclic compounds have shown inhibitory activity against this enzyme. |

Role in Advanced Chemical Synthesis and Materials Science

Building Block for Heterocyclic Compounds

5-Methylpyrazine-2,3-diamine serves as a fundamental building block for the synthesis of more complex, fused heterocyclic systems. The adjacent 2,3-diamine functionality is particularly reactive and allows for the construction of new rings fused to the pyrazine (B50134) core. A primary application is in the synthesis of pteridines (pyrazino[2,3-d]pyrimidines). researchgate.net This is typically achieved through condensation reactions with 1,2-dicarbonyl compounds, such as diketones, ketoaldehydes, or dialdehydes, in what is known as the Gabriel-Isay condensation method. mdpi.com

The reaction proceeds by the nucleophilic attack of the amino groups onto the carbonyl carbons, followed by cyclization and dehydration to form the fused pyrimidine (B1678525) ring. This method is highly versatile, as the choice of the dicarbonyl reactant allows for the introduction of various substituents onto the newly formed ring, leading to a diverse library of pteridine (B1203161) derivatives. mdpi.com Pteridines are a class of nitrogenous heterocyclic compounds with significant biological relevance. researchgate.net

Table 1: Synthesis of Fused Heterocycles from this compound

Target Heterocycle General Reagent Reaction Type Significance Pteridines (Pyrazino[2,3-d]pyrimidines) 1,2-Dicarbonyl Compounds (e.g., glyoxal, biacetyl) Condensation (Gabriel-Isay) Core structure of many bioactive molecules and cofactors. [7, 8] Imidazo[4,5-b]pyrazines Carboxylic Acids or Aldehydes Condensation Scaffolds for medicinal chemistry applications.

Precursor in Organic Synthesis of Complex Molecules

Building upon its role as a scaffold for heterocyclic systems, this compound is a key precursor in the synthesis of complex, often bioactive, molecules. The pteridine core, readily synthesized from this diamine, is the central structure of essential biological compounds like folic acid and biopterin. researchgate.net Therefore, the synthesis of substituted pteridines via this compound is a foundational step in the total synthesis of these vital natural products and their analogs. nih.gov

The strategic placement of the methyl group on the pyrazine ring can influence the electronic properties and reactivity of the resulting pteridine system, which is a crucial consideration in designing synthetic routes for specific, complex target molecules. The ability to construct the pteridine framework efficiently makes this compound an important intermediate in medicinal chemistry and drug discovery programs aimed at developing novel antifolates or other therapeutic agents. strath.ac.uk

Applications in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atoms within the this compound molecule provide excellent donor sites for coordination with metal ions. Both the two nitrogen atoms of the pyrazine ring and the two nitrogen atoms of the exocyclic amino groups can act as ligands, making the compound a versatile building block in coordination chemistry. nih.gov It can form stable complexes with a variety of transition metals, including Mn(II), Fe(III), Co(II), and Ni(II). nih.gov Depending on the reaction conditions and the metal ion, it can act as a bidentate or a bridging ligand.

This bridging capability is particularly valuable in the construction of Metal-Organic Frameworks (MOFs). nih.gov MOFs are porous, crystalline materials composed of metal ions or clusters linked by organic ligands. mdpi.com The pyrazine moiety is a well-known linker in MOF chemistry, capable of connecting metal centers to form 1D chains, 2D sheets, or 3D frameworks. acs.orgacs.org The presence of the additional diamino groups on this compound offers further coordination sites, potentially leading to MOFs with higher dimensionality, unique topologies, and functionalized pores. These materials have significant potential in applications such as gas storage, separation, and catalysis. nih.gov

Table 2: Coordination Properties and MOF Potential

Metal Ion Examples Potential Coordination Modes Resulting Structures Potential Applications Mn(II), Fe(III), Co(II), Ni(II) Bidentate (Chelating), Monodentate Discrete Coordination Complexes Catalysis, Biological mimics. mdpi.com Co(II), Mn(II), Ni(II) Bridging (μ2) Coordination Polymers (1D, 2D, 3D), MOFs Gas storage, Separation, Sensing. [4, 11]

Biochemical and Environmental Research Aspects Excluding Prohibited Elements

Microbial Degradation Pathways of Pyrazine (B50134) Derivatives

The microbial breakdown of pyrazine compounds is a critical area of research, as these molecules are widespread in nature and are also generated in various industrial processes. nih.govnih.govnih.gov While information on the specific microbial degradation of 5-Methylpyrazine-2,3-diamine is limited, extensive research on related pyrazine derivatives provides significant insights into the metabolic pathways and enzymatic machinery involved. Bacteria, in particular, have been identified that can utilize substituted pyrazines as their sole source of carbon and energy. nih.govresearchgate.net

The initial step in the microbial degradation of alkylpyrazines often involves the hydroxylation of the pyrazine ring. lmaleidykla.lt This oxidative step is a common strategy employed by microorganisms to decrease the stability of the aromatic ring, preparing it for subsequent cleavage.

A notable example is the degradation of 2,3-diethyl-5-methylpyrazine (B150936) by a Mycobacterium sp. strain DM-11, which was isolated from a fishmeal processing plant's waste gas treatment facility. nih.govnih.gov This bacterium is capable of using the pyrazine derivative as its sole source of both carbon and energy. nih.gov The primary metabolic intermediate identified in this pathway is 5,6-diethyl-2-hydroxy-3-methylpyrazine. nih.gov The formation of this hydroxylated intermediate is a crucial step that precedes the fission of the pyrazine ring. nih.gov Following the formation of this intermediate, its disappearance is linked to the release of ammonium, indicating the cleavage of the ring and the liberation of its nitrogen atoms. nih.gov

In a different degradation pathway, a bacterial strain identified as Stenotrophomonas sp. HCU1 has been shown to degrade pyrazine-2-carboxylate. nih.gov The initial step in this process is the reduction of the pyrazine ring, leading to the formation of 1,2,5,6-tetrahydropyrazine-2-carboxylate. nih.gov This reduced intermediate is then further metabolized to a ring-opened product, identified as 2-amino-2-hydroxy-3-(methylamino) propanoic acid, which signifies a reductive degradation pathway. nih.gov

Other studies have also pointed to the formation of hydroxylated intermediates. For instance, the degradation of 2,5-dimethylpyrazine (B89654) by Rhodococcus erythropolis proceeds through the formation of 2-hydroxy-3,6-dimethylpyrazine. lmaleidykla.lt Similarly, Ralstonia/Burkholderia sp. has been observed to transform pyrazine-2-carboxylic acid and 5-methylpyrazine-2-carboxylic acid into their respective 3-hydroxy derivatives. nih.gov These examples underscore the prevalence of hydroxylation as a key initial step in priming the pyrazine ring for cleavage.

The cleavage of the stable pyrazine ring is an enzymatically challenging process that requires specific and often complex enzyme systems. While the complete enzymatic pathways for many pyrazines are still under investigation, several key enzymes and mechanisms have been identified. nih.govresearchgate.net

A well-characterized enzyme that catalyzes the cleavage of a pyrazine ring is the aspergillic acid degrading enzyme (ADE) from the fungus Trichoderma koningii. tandfonline.com This enzyme is a homodimeric protein with a molecular mass of approximately 112 kDa. tandfonline.com Its catalytic activity is dependent on the presence of FAD (flavin adenine (B156593) dinucleotide), NAD(P)H, and molecular oxygen. tandfonline.com This suggests a monooxygenase-type reaction mechanism, where one atom of molecular oxygen is incorporated into the substrate.

In bacteria, monooxygenases are also central to pyrazine degradation. For instance, the initial degradation of pyridine, a related N-heterocyclic compound, in Arthrobacter sp. is initiated by a two-component flavin-dependent monooxygenase. asm.org This type of enzyme system could be analogous to those involved in pyrazine ring cleavage. Furthermore, a tetramethylpyrazine monooxygenase has been identified that cleaves the pyrazine ring between the C-2 and C-3 positions. asm.org

The degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis is catalyzed by either a flavin-dependent monooxygenase or a cytochrome P450-dependent monooxygenase. lmaleidykla.lt The enzymes involved in the degradation of 2,3-diethyl-5-methylpyrazine in Mycobacterium sp. strain DM-11 are inducible and require molecular oxygen for their activity, which is characteristic of oxygenase enzymes. nih.gov

Another enzymatic mechanism for ring opening is observed in the pyrimidodiazepine synthase from Drosophila melanogaster. expasy.orggenome.jp This enzyme catalyzes the reduction of 6-pyruvoyl-tetrahydropterin, which is accompanied by the opening of the six-membered pyrazine ring to form a seven-membered diazepine (B8756704) ring. expasy.orggenome.jp

These examples highlight that the enzymatic cleavage of the pyrazine ring is typically an oxidative process, often involving monooxygenases that require cofactors like FAD or heme and a reducing agent such as NAD(P)H.

Biosynthetic Pathways of Related Pyrazines in Microorganisms

Microorganisms, particularly bacteria, are known to synthesize a wide array of alkylpyrazines, which contribute to the characteristic aromas of many fermented foods. nih.govmdpi.com The biosynthesis of these compounds is an alternative to chemical synthesis and is of significant interest to the food industry. nih.gov

Bacillus subtilis, commonly found in fermented soybeans (natto), is a prolific producer of various alkylpyrazines. nih.govnih.govresearchgate.net Strains of B. subtilis have been shown to produce 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. nih.govmdpi.comresearchgate.net The production profiles can vary significantly between different strains. nih.govresearchgate.net

The biosynthetic pathways for these pyrazines often start from amino acids. mdpi.com For example, L-threonine is a key precursor for the synthesis of 2,5-dimethylpyrazine. mdpi.comasm.org The synthesis of 2,5-dimethylpyrazine in B. subtilis involves the enzyme L-threonine-3-dehydrogenase (TDH), which catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. asm.org This intermediate is unstable and can decarboxylate to form aminoacetone, which then dimerizes to form the pyrazine ring. asm.org

Acetoin (B143602) (3-hydroxy-2-butanone) is another important precursor, particularly for the synthesis of 2,3,5,6-tetramethylpyrazine. mdpi.comsemanticscholar.org The proposed pathway involves the reaction of acetoin with an ammonia (B1221849) source to form an α-hydroxyimine, which then converts to 2-amino-3-butanone. semanticscholar.org This aminoketone can then condense to form the tetramethylpyrazine ring. semanticscholar.org

Pseudomonas species also contribute to pyrazine biosynthesis. nih.govnih.govacs.org Genetically modified Pseudomonas putida has been engineered to produce 2,5-dimethylpyrazine and its derivatives, such as 5-methyl-2-pyrazinecarboxylic acid and 2,5-dimethylpyrazine N-oxides. nih.govresearchgate.net This involves redirecting metabolic flux from glucose through the L-threonine pathway. nih.gov Some Pseudomonas strains utilize a non-canonical nonribosomal peptide synthetase (NRPS) for the biosynthesis of pyrazine derivatives, highlighting diverse enzymatic strategies for their formation. nih.gov

**Table 1: Production of Various Alkylpyrazines by Different Strains of *Bacillus subtilis***

| Strain | 2-Methylpyrazine (µg/L) | 2,3-Dimethylpyrazine (µg/L) | 2,6-Dimethylpyrazine (µg/L) | 2,5-Dimethylpyrazine (mg/L) | 2,3,5-Trimethylpyrazine (mg/L) | 2,3,5,6-Tetramethylpyrazine (mg/L) |

|---|---|---|---|---|---|---|

| BcP4 | 690.0 | 680.4 | 1891.0 | - | - | - |

| BcP21 | - | - | - | 4.5 | 52.6 | 501.1 |

Data sourced from studies on B. subtilis isolated from natto. nih.govresearchgate.net The table shows the predisposition of different strains to produce specific alkylpyrazines.

Environmental Fate and Transformation Studies (Chemical Aspects)

Pyrazines are introduced into the environment through both natural and anthropogenic sources, including food processing and agricultural applications. researchgate.netadv-bio.com Their environmental fate is determined by a combination of physical, chemical, and biological processes.

Chemically, pyrazines can undergo degradation in the environment. Studies have shown that pyrazine and similar aromatic heterocyclic compounds are susceptible to oxidative degradation. researchgate.net This can be facilitated by reactive oxygen species such as hydroxyl radicals or by molecular oxygen in the presence of transition metals. researchgate.net

Thermal degradation is another transformation pathway. For instance, a study on acetylpyrazine (B1664038) showed that it remains stable up to certain temperatures, but can degrade at higher temperatures expected in processes like vaping. nih.gov However, analysis of the thermal degradation of acetylpyrazine up to 510°C did not detect decomposition products, suggesting a degree of thermal stability under certain conditions. nih.gov

In agricultural settings, pyrazines are explored as natural pesticides due to their ability to deter pests. adv-bio.com While pyrazine-based sprays are water-soluble, their natural origin suggests they are safer for aquatic ecosystems compared to many synthetic pesticides. adv-bio.com

In soil and water, the primary fate of pyrazines is expected to be microbial degradation. nih.govresearchgate.net As discussed in section 7.1, various microorganisms can utilize pyrazines as a source of carbon and nitrogen, leading to their mineralization. nih.govresearchgate.net The initial steps of this biodegradation often involve chemical transformations like hydroxylation, which makes the compounds more susceptible to further breakdown. lmaleidykla.lt While many pyrazines are considered biodegradable, the specific rate and extent of degradation in different environmental compartments are still areas of active research. researchgate.net

Q & A

Basic: What are the standard synthetic routes for 5-Methylpyrazine-2,3-diamine, and how are yields optimized?

Methodological Answer:

The synthesis typically involves chlorination followed by amination . For example, 5-methylpyrazin-2(1H)-one can be chlorinated using thionyl chloride (SOCl₂) under reflux to introduce a chlorine atom, followed by reaction with ammonia gas to substitute the chlorine with an amino group . Microwave-assisted aminodehalogenation is a modern alternative, reducing reaction times (e.g., from hours to minutes) and improving yields (up to 85%) by enhancing reaction homogeneity and energy efficiency. Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or ethanol), and stoichiometric ratios of ammonia or alkylamines .

Basic: Which analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and purity. For example, the methyl group at position 5 appears as a singlet (~δ 2.4 ppm), while amino protons resonate near δ 5.5–6.0 ppm .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding polymorphism. Studies on related pyrazine dicarboxylic acids reveal trimeric synthons and Kagomé lattice structures .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ and C-N vibrations at 1600 cm⁻¹) .

Advanced: How can regioselectivity be controlled during functionalization of this compound?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors . For example:

- Catalytic Systems : Ammonium bifluoride (NH₄HF₂) at 0.5 mol% directs cyclocondensation reactions with arylglyoxals to form pyrido[2,3-b]pyrazines, favoring substitution at the electron-deficient N1 position .

- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing Fukui indices and electrostatic potential surfaces. For this compound, the amino groups at positions 2 and 3 are nucleophilic, while the methyl group at position 5 deactivates adjacent positions .

Advanced: How can computational methods guide the design of this compound derivatives for biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Derivatives with halogen or trifluoromethyl substituents on benzyl moieties show enhanced antimycobacterial activity (MIC = 6.25 µg/mL against M. tuberculosis). Lipophilicity (logP) optimization via Craig’s plot ensures membrane permeability .

- Molecular Docking : Simulations with target proteins (e.g., M. tuberculosis enoyl-ACP reductase) identify binding interactions. Pyrazine rings engage in π-π stacking, while amino groups form hydrogen bonds .

Advanced: How is this compound utilized in multicomponent reactions (MCRs) for heterocycle synthesis?

Methodological Answer:

The compound serves as an amidine component in Groebke-Blackburn-Bienaymé reactions. For example, reacting with aldehydes and isonitriles under mild conditions (rt, 12h) yields imidazo[1,2-a]pyrazines, which mimic adenine scaffolds. Key steps include:

- Solvent optimization (e.g., methanol/water mixtures).

- Stoichiometric control (1:1:1 ratio) to minimize side products .

Data Contradiction Analysis: Why do reported yields for this compound synthesis vary across studies?

Methodological Answer:

Discrepancies arise from:

- Reaction Conditions : Traditional ammonolysis (40–60% yield) vs. microwave-assisted methods (70–85%) due to reduced side reactions .

- Purification Techniques : Normal-phase chromatography (e.g., 10% MeOH/NH₄OH) vs. recrystallization (ethanol/water) impacts purity and recovery .

- Starting Material Purity : Impurities in 3-chloro-5-methylpyrazine precursors lower amination efficiency .

Basic: What structural features of this compound influence its reactivity?

Methodological Answer:

- Electronic Effects : The electron-donating amino groups activate the pyrazine ring for electrophilic substitution, while the methyl group at position 5 exerts a steric and electronic deactivation effect on adjacent positions.

- Hydrogen-Bonding Capacity : The amino groups participate in intermolecular H-bonding, influencing crystal packing and solubility in polar solvents .

Advanced: What strategies mitigate polymorphism in this compound crystals?

Methodological Answer:

- Solvent Selection : Use of low-polarity solvents (e.g., toluene) reduces solvate formation.

- Seeding : Introducing pre-formed crystals during crystallization directs polymorphic outcome.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies stable polymorphs by comparing melting endotherms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.